molecular formula C17H22N2O3 B1458447 tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate CAS No. 1186099-85-3

tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Cat. No.: B1458447
CAS No.: 1186099-85-3
M. Wt: 302.37 g/mol
InChI Key: CJJIONMOBZTFKT-UHFFFAOYSA-N
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Description

Introduction to Pyrido[4,3-b]Indole Derivatives

Pyrido[4,3-b]indoles are bicyclic systems comprising fused pyridine and indole rings. Their structural versatility enables diverse pharmacological activities, including antitumor, antiviral, and neuroprotective effects. The incorporation of substituents like methoxy and tert-butyl carboxylate groups enhances their stability and modulates electronic properties for targeted applications.

Structural Classification of Pyridoindole Scaffolds

Pyridoindoles are classified based on ring fusion positions and saturation levels:

  • Fully Aromatic Systems : Planar tricyclic frameworks (e.g., β-carbolines) with conjugated π-systems.
  • Partially Saturated Derivatives : Hydrogenated pyridine or indole rings, as seen in 3,4-dihydro-1H-pyrido[4,3-b]indoles.
  • Spiro-Fused Analogues : Scaffolds like spiro[pyrazolone-pyridoindole], synthesized via cycloaddition reactions.

Table 1: Structural Features of Pyrido[4,3-b]Indole Derivatives

Feature Description Example
Core Structure Pyridine fused at C4–C3 of indole β-Carboline
Functionalization Substituents at C8 (methoxy), N2 (tert-butyl carboxylate) Target compound (CAS: 1186099-85-3)
Saturation Partial saturation at C3–C4 3,4-Dihydro derivatives

The target compound features a 3,4-dihydro-1H-pyrido[4,3-b]indole core with a tert-butyl carboxylate at N2 and a methoxy group at C8, optimizing steric and electronic profiles for synthetic intermediates.

Historical Context of tert-Butyl Carboxylate-Fused Heterocycles

The tert-butyloxycarbonyl (Boc) group, introduced in the 1950s, revolutionized peptide synthesis by enabling reversible amine protection. Its application expanded to heterocycles in the 21st century, particularly in stabilizing reactive intermediates and directing regioselective transformations.

Key Developments:
  • Protection-Deprotection Strategies : Boc groups facilitate functionalization of pyridoindoles under mild conditions, avoiding side reactions.
  • Suzuki-Miyaura Cross-Coupling : Boc-protected intermediates enable Pd-catalyzed arylations, critical for synthesizing C8-methoxy variants.
  • Solid-Phase Synthesis : Boc derivatives are pivotal in combinatorial libraries for high-throughput screening.

Synthetic Route to tert-Butyl 8-Methoxy-3,4-Dihydro-1H-Pyrido[4,3-b]Indole-2(5H)-Carboxylate:

  • Fischer Indole Synthesis : Cyclization of 4-piperidone with arylhydrazines yields tetrahydro-β-carboline intermediates.
  • Boc Protection : Treating the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in acetonitrile.
  • C8 Methoxylation : Selective O-methylation using methyl iodide and potassium carbonate.

Properties

IUPAC Name

tert-butyl 8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-8-7-15-13(10-19)12-9-11(21-4)5-6-14(12)18-15/h5-6,9,18H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJIONMOBZTFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis typically begins with substituted tryptamine or indole derivatives, which undergo intramolecular cyclization to form the tetrahydro-γ-carboline skeleton. For example, 8-bromo or 8-methoxy substituted indole derivatives can be used as precursors.

Formation of the tert-Butyl Ester

The carboxyl group at the 2-position of the pyrido[4,3-b]indole is protected as a tert-butyl ester to improve stability and facilitate purification. This is commonly achieved by reacting the corresponding acid chloride or acid with tert-butanol in the presence of a base such as triethylamine.

Introduction of the 8-Methoxy Group

The 8-methoxy substituent can be introduced via nucleophilic aromatic substitution or methylation of a hydroxy precursor. Alternatively, starting materials bearing the methoxy group at the 8-position can be used directly.

Oxidation and Aromatization Steps

Mild oxidation methods, such as Winterfeldt oxidation, have been reported to convert tetrahydro derivatives into dihydro or fully aromatic pyridoindole systems. These steps are crucial for achieving the desired oxidation state at the 3,4-position without overoxidation or decomposition.

Purification

The crude product is typically purified by column chromatography using silica gel with eluents such as ethyl acetate and petroleum ether in varying ratios (e.g., 2:1 or 1:1 v/v). The purified compound is obtained as a white or slightly yellow solid with characteristic melting points and IR/NMR spectra confirming structure.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Product Characteristics
Cyclization of substituted tryptamine Room temp, triethylamine, solvent (e.g., dichloromethane) 82% tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate; mp 177–178 °C
Esterification with tert-butanol Acid chloride, triethylamine, room temp 88% tert-Butyl 3,4-dihydro derivative; mp 145–146 °C
Substitution/methylation to introduce 8-methoxy Methylating agent (e.g., methyl iodide), base Variable 8-Methoxy substituted product confirmed by NMR
Oxidation (Winterfeldt oxidation) Mild oxidant, room temp 80-90% Dihydropyrroloquinolone derivatives

Note: The yields and conditions are adapted from related compounds in the same chemical family due to limited direct data on the exact compound.

Analytical Characterization Supporting Preparation

Research Findings and Optimization

  • The use of mild oxidizing agents such as Winterfeldt oxidation enables efficient conversion of tetrahydro intermediates to dihydro derivatives with high yield and minimal side reactions.
  • Protecting groups like tert-butyl esters are essential for enhancing the stability of sensitive carboxylic acid functionalities during multi-step synthesis.
  • Substituent effects, such as the presence of the 8-methoxy group, influence both the reactivity during synthesis and the biological activity of the final compound.
  • Optimization of reaction times (typically 5–8 hours for base-mediated steps) and solvent systems (anhydrous DMF, ethyl acetate/petroleum ether mixtures) are critical for maximizing yields and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome Yield (%)
1 Cyclization Substituted tryptamine, triethylamine, dichloromethane, room temp Formation of tetrahydro-γ-carboline core ~82
2 Esterification Acid chloride, tert-butanol, triethylamine, room temp tert-Butyl ester protection ~88
3 Substitution/Methylation Methyl iodide or equivalent, base Introduction of 8-methoxy group Variable
4 Oxidation Mild oxidant (Winterfeldt), room temp Dihydro derivative formation 80-90
5 Purification Silica gel chromatography, ethyl acetate/petroleum ether Pure tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

Chemical Reactions Analysis

tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Inhibition of cGAS

One of the most notable applications of tert-butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is its role as an inhibitor of human cyclic GMP-AMP synthase (cGAS). This enzyme is crucial in innate immune responses, particularly in the context of autoimmune diseases. Inhibition of cGAS can potentially lead to therapeutic strategies for treating conditions where this enzyme is implicated, such as systemic lupus erythematosus and other autoimmune disorders .

Modulation of CFTR Activity

Research indicates that derivatives of this compound can act as potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR). CFTR is essential for maintaining salt and water balance in epithelial tissues, and its dysfunction is linked to cystic fibrosis. Compounds that enhance CFTR activity may offer therapeutic avenues for managing this genetic disorder .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps that include the formation of the pyridoindole core followed by the introduction of functional groups. Understanding its SAR is crucial for optimizing its potency and selectivity against biological targets like cGAS and CFTR. High-throughput screening has been employed to identify analogs with improved efficacy .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
6-Methoxy-1H-indoleStructureLacks the pyridine component; simpler structure with different biological activities.
2-Methyl-3-(tert-butoxycarbonyl)-1H-indoleStructureContains an indole structure but lacks the fused pyridine; used in different synthetic pathways.
9-Methyl-3-(methoxycarbonyl)-1H-indoleStructureSimilar indolic structure but without the pyridine ring; exhibits distinct pharmacological properties.

The dual functionality of this compound as both an inhibitor and a potential therapeutic agent distinguishes it from these related compounds .

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

  • Autoimmune Disease Research : A study demonstrated that inhibition of cGAS by this compound could reduce inflammatory responses in murine models of lupus .
  • Cystic Fibrosis Treatment : Another research project evaluated its efficacy as a CFTR potentiator in cellular models, showing promise in enhancing chloride transport across epithelial cells .

These findings underscore the potential therapeutic benefits of this compound in treating complex diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as inhibiting enzymes or binding to receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

  • Melting Points : Halogenated derivatives (8d: Br, 8e: Cl) exhibit higher melting points (177–178°C and 185–186°C, respectively) compared to 8c (170–171°C), likely due to stronger van der Waals forces from heavier atoms .
  • Molecular Weight : The bromo-substituted analog (8d) has the highest molecular weight (353.26 g/mol), while the fluoro derivative (292.35 g/mol) is the lightest .

Chemical Reactivity and Functional Group Influence

  • Electron-Donating vs. In contrast, the cyano group (in the 7-CN analog) is strongly electron-withdrawing, which may stabilize intermediates in synthetic pathways .
  • Ester Group Variations : Replacement of tert-butyl with ethyl or benzyl esters (e.g., compound 10 in ) alters solubility and bioavailability, as seen in hypoglycemic activity studies.

Biological Activity

tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate is a synthetic compound belonging to the pyridoindole class. Its unique structure, characterized by a fused indole and pyridine framework, positions it as a promising candidate for various therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

  • Molecular Formula : C₁₇H₂₂N₂O₃
  • Molecular Weight : 302.37 g/mol
  • Melting Point : 170-171 °C
  • Appearance : White solid

Research indicates that this compound acts primarily as an inhibitor of human cyclic GMP-AMP synthase (cGAS), an enzyme crucial for innate immune responses. The inhibition of cGAS suggests potential applications in treating autoimmune diseases where this enzyme is implicated.

Additionally, derivatives of this compound have been identified as potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR), indicating its relevance in respiratory diseases. The ability to modulate CFTR activity could lead to novel treatments for cystic fibrosis and other related conditions.

Biological Activity Summary Table

Activity Target Effect Reference
Inhibition of cGAScGASReduces innate immune response
Potentiation of CFTRCFTREnhances chloride ion transport
Modulation of immune signalingImmune pathwaysPotential therapeutic effects in autoimmune diseases

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have been pivotal in optimizing the potency and selectivity of this compound against cGAS and CFTR. These studies have demonstrated that modifications to the methoxy and tert-butyl groups can significantly influence biological activity. For instance, variations in the substituents at the 8-position of the pyridoindole framework have been shown to affect both inhibitory potency and selectivity towards cGAS.

Case Studies

Several studies have highlighted the biological relevance of this compound:

  • cGAS Inhibition Study :
    • A high-throughput screening identified this compound as a potent inhibitor of cGAS.
    • The study revealed that this inhibition could reduce inflammatory cytokine production in models of autoimmune disease.
  • CFTR Potentiation Study :
    • In vitro assays demonstrated that derivatives of this compound could enhance CFTR activity in cell lines expressing mutant CFTR.
    • This suggests a pathway for developing treatments for cystic fibrosis by improving ion transport across epithelial cells.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate

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